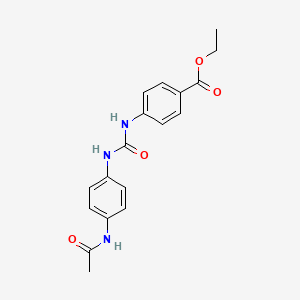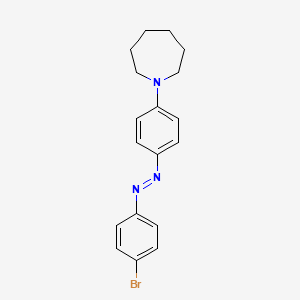
1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and methylation steps. The reaction conditions often include:
Condensation: Phenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst.
Cyclization: The intermediate undergoes cyclization to form the pyrazolone ring.
Methylation: Methylation of the pyrazolone ring is achieved using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydropyrazolone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxypyrazolones, while substitution reactions can introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for treating pain and inflammation.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Antipyrine: Another pyrazolone derivative with analgesic and antipyretic properties.
Phenylbutazone: Known for its anti-inflammatory effects.
Metamizole: Used as an analgesic and antipyretic.
Uniqueness
1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific structural features and the resulting biological activities. Its methyl and phenyl substitutions may confer distinct pharmacological properties compared to other pyrazolone derivatives.
Eigenschaften
CAS-Nummer |
1706-41-8 |
|---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
2,5-dimethyl-4-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O/c1-8-10(11(14)13(2)12-8)9-6-4-3-5-7-9/h3-7,10H,1-2H3 |
InChI-Schlüssel |
WDCBCJPRNOKEIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B15076435.png)

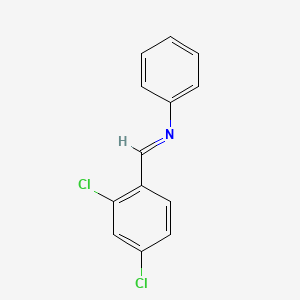
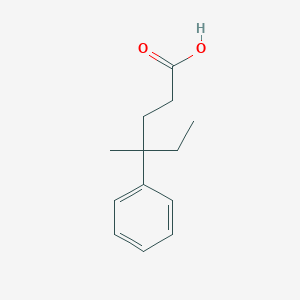
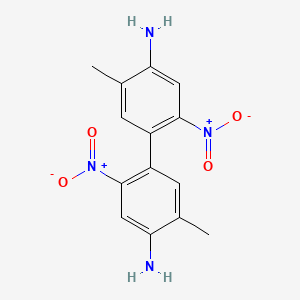
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15076466.png)
